methyl 4-({3-[(5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate
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Overview
Description
METHYL 4-{3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoate ester, and a tert-butylphenyl group
Preparation Methods
The synthesis of METHYL 4-{3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOATE involves multiple steps. The key steps include the formation of the thiazolidine ring and the introduction of the benzoate ester and tert-butylphenyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-{3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring and benzoate ester groups may interact with enzymes or receptors, modulating their activity. The tert-butylphenyl group can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the molecular targets.
Comparison with Similar Compounds
Similar compounds include those with thiazolidine rings, benzoate esters, and tert-butylphenyl groups. Examples include:
2-Methyl-3-(4-tert-butylphenyl)propanol: A compound with a similar tert-butylphenyl group.
Methyl p-tert-butylphenylacetate: A compound with a similar benzoate ester group. METHYL 4-{3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOATE is unique due to its combination of these functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O4S2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
methyl 4-[3-[(5Z)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C25H26N2O4S2/c1-25(2,3)18-9-5-16(6-10-18)15-20-22(29)27(24(32)33-20)14-13-21(28)26-19-11-7-17(8-12-19)23(30)31-4/h5-12,15H,13-14H2,1-4H3,(H,26,28)/b20-15- |
InChI Key |
AYONMHUTIFDDRD-HKWRFOASSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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